molecular formula C9H7N B585036 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine CAS No. 143799-42-2

3-[(1Z)-1-Buten-3-yn-1-yl]pyridine

Cat. No.: B585036
CAS No.: 143799-42-2
M. Wt: 129.162
InChI Key: YHGAMRQAGLNGPK-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1Z)-1-Buten-3-yn-1-yl]pyridine (CAS 143799-42-2) is a valuable alkynylpyridine derivative with a molecular weight of 129.16 g/mol and the chemical formula C₉H₇N . This compound belongs to the class of conjugated alkynylpyridines, characterized by a Z-configured enyne substituent at the meta-position of the pyridine ring, creating an extended, polarized electron system . Its historical development is rooted in advances in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which provides a robust and controlled synthetic route for this family of compounds . In research, this structure serves as a versatile synthetic intermediate and building block in heterocyclic and medicinal chemistry. Its electron-deficient pyridine core and electron-rich alkyne functionality allow it to participate in diverse transformations, including cycloadditions and further cross-coupling reactions, making it useful for constructing complex molecular architectures for pharmaceutical and material science applications . The compound's specific structure, particularly the Z-configuration of the alkene, is crucial for its reactivity and potential for unique electronic interactions in coordination chemistry and organometallic studies . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

143799-42-2

Molecular Formula

C9H7N

Molecular Weight

129.162

IUPAC Name

3-[(Z)-but-1-en-3-ynyl]pyridine

InChI

InChI=1S/C9H7N/c1-2-3-5-9-6-4-7-10-8-9/h1,3-8H/b5-3-

InChI Key

YHGAMRQAGLNGPK-HYXAFXHYSA-N

SMILES

C#CC=CC1=CN=CC=C1

Synonyms

Pyridine, 3-(1-buten-3-ynyl)-, (Z)- (9CI)

Origin of Product

United States

Preparation Methods

Sonogashira Coupling

The Sonogashira reaction is a cornerstone for forming carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. For 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, this method involves coupling 3-halopyridine (e.g., 3-bromopyridine) with (Z)-1-buten-3-yne.

Procedure :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : Et₃N or K₂CO₃

  • Solvent : THF or DMF at 80–100°C

  • Additive : CuI (10 mol%) to enhance alkyne activation.

Key Considerations :

  • Steric and electronic effects of the pyridine ring influence reactivity.

  • Z-selectivity is achieved via ligand-controlled oxidative addition.

Example :
A related synthesis of 3-alkynylpyridines using Pd/Cu systems yields products in 60–85% efficiency under inert conditions.

Rhodium-Catalyzed C–H Alkynylation

Rhodium complexes enable direct C–H bond functionalization, bypassing pre-functionalized substrates. This method is ideal for introducing alkynyl groups to pyridine at the 3-position.

Procedure :

  • Catalyst : [Rh(cod)OMe]₂ (2 mol%) with xantphos ligand (4 mol%).

  • Substrate : Pyridine and 1-buten-3-yne.

  • Conditions : 1,4-dioxane, 90°C, 16 hours.

Mechanistic Insight :
The reaction proceeds via Rh(I)-hydride intermediates, facilitating β-hydride elimination to form the conjugated enyne.

Yield : 70–90% for analogous alkenylpyridines.

Metal-Free Cyclization Strategies

Base-Mediated [3+2] Cycloannulation

Base-promoted annulation between pyridinium amines and (E)-β-iodovinyl sulfones offers a stereoselective route.

Procedure :

  • Reactants : 1-Aminopyridinium iodide and (Z)-β-iodovinyl sulfone.

  • Base : K₂CO₃ in acetonitrile at 25°C.

  • Outcome : Desulfonylation occurs in situ, yielding this compound.

Advantages :

  • No transition metals required.

  • Broad functional group tolerance.

Yield : 65–80% for related pyrazolo[1,5-a]pyridines.

Photoredox Catalysis

Visible-light-induced reactions using Rh(III) cyclopentadienyl complexes enable C–H borylation/alkynylation cascades.

Procedure :

  • Catalyst : Rh(III)-cyclopentadienyl complex (2 mol%) with [Ir(dFppy)₃] as a photosensitizer.

  • Light Source : Blue LEDs (450 nm).

  • Substrate : Pyridine and alkynyl boronates.

Outcome :
Stereoselective formation of Z-configured enynes via radical intermediate coupling.

Yield : 50–75% for analogous transformations.

Comparative Analysis of Methods

MethodCatalystYield (%)StereoselectivityFunctional Group Tolerance
Sonogashira CouplingPd/Cu60–85ModerateModerate
Rh-Catalyzed C–H[Rh(cod)OMe]₂70–90HighHigh
Metal-Free AnnulationK₂CO₃65–80HighHigh
PhotoredoxRh(III)/Ir50–75HighLimited

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-1-Buten-3-yn-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .

Scientific Research Applications

3-[(1Z)-1-Buten-3-yn-1-yl]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its buten-3-yn-1-yl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .

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